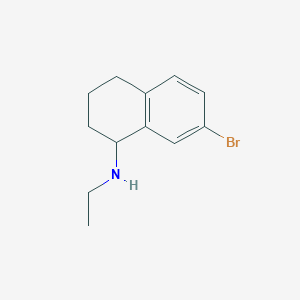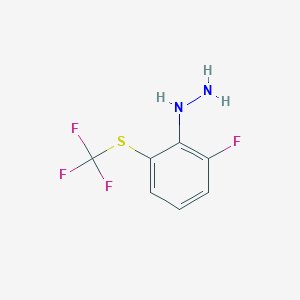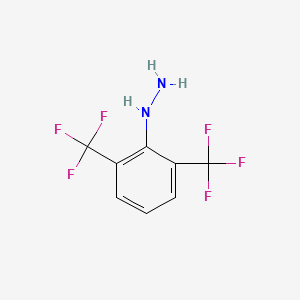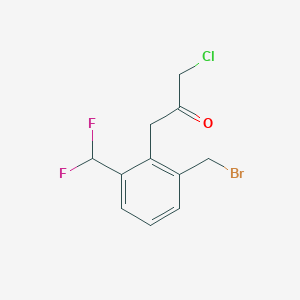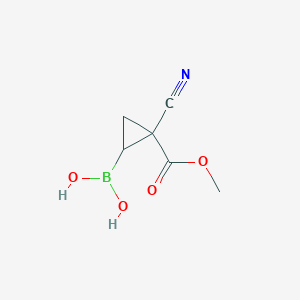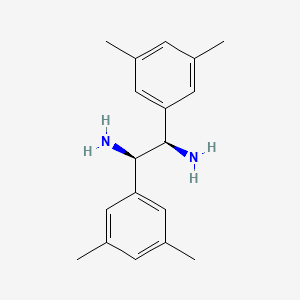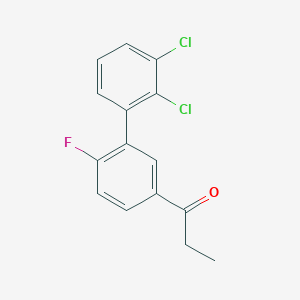
1-(2',3'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one is a synthetic organic compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure
Vorbereitungsmethoden
The synthesis of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl ring.
Friedel-Crafts Acylation: This reaction involves the acylation of the halogenated biphenyl using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one can be compared with other halogenated biphenyl compounds, such as:
1-(2’,3’-Dichloro-biphenyl-3-yl)-propan-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2’,3’-Dichloro-6-methyl-biphenyl-3-yl)-propan-1-one: Contains a methyl group instead of a fluorine atom, leading to different chemical and physical properties.
1-(2’,3’-Dichloro-6-bromo-biphenyl-3-yl)-propan-1-one:
Eigenschaften
Molekularformel |
C15H11Cl2FO |
|---|---|
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
1-[3-(2,3-dichlorophenyl)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C15H11Cl2FO/c1-2-14(19)9-6-7-13(18)11(8-9)10-4-3-5-12(16)15(10)17/h3-8H,2H2,1H3 |
InChI-Schlüssel |
NSNGYCAEDMBEIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)F)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


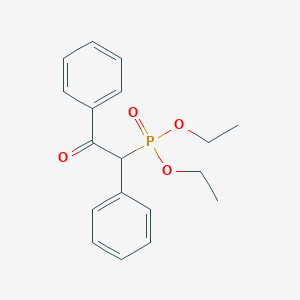
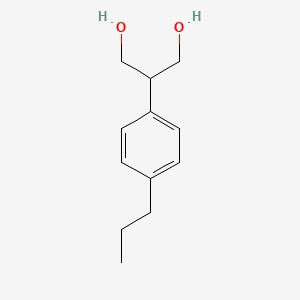
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
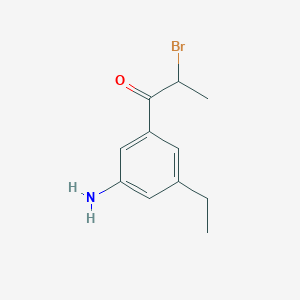
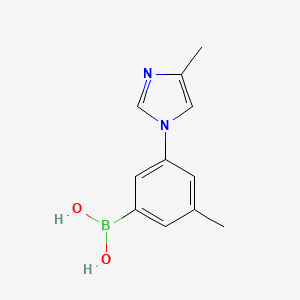
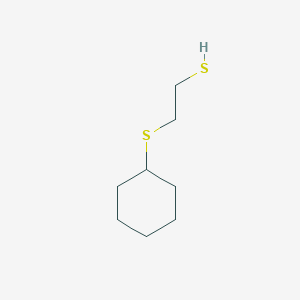
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
